N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide
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Overview
Description
N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide is a chemical compound with the molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol This compound features a thiophene ring substituted with a propyl group and a carboxamide group, along with an oxolan-2-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The propyl group is introduced via alkylation reactions, while the oxolan-2-yl ethyl group is added through nucleophilic substitution.
Carboxamide Formation: The carboxamide group is formed by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxolan-2-yl ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(oxolan-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
- 5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide
Uniqueness
N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring with an oxolan-2-yl ethyl group and a carboxamide functionality. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-3-5-12-8-11(9-18-12)14(16)15-10(2)13-6-4-7-17-13/h8-10,13H,3-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXJPKWHCBBVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC(C)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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